molecular formula C12H8F2O2 B6373395 3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol CAS No. 1261944-38-0

3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6373395
CAS No.: 1261944-38-0
M. Wt: 222.19 g/mol
InChI Key: YAXOSHJPTXAYEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol typically involves multi-step organic synthesis. One common method includes the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This process often requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

Industrial Production Methods: Industrial production of fluorinated phenolic compounds may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 4-(3-Fluoro-4-hydroxyphenyl)phenol

Comparison: Compared to similar compounds, 3-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol exhibits unique properties due to the specific positioning of fluorine atoms on the phenolic rings. This arrangement can result in different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-7-1-4-12(16)10(5-7)9-3-2-8(15)6-11(9)14/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXOSHJPTXAYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684195
Record name 2',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-38-0
Record name [1,1′-Biphenyl]-2,4′-diol, 2′,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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